molecular formula C20H20FN5O3 B3526103 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

Cat. No.: B3526103
M. Wt: 397.4 g/mol
InChI Key: IZDPNXKWJCHKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a fluorophenyl group, and a morpholine moiety

Properties

IUPAC Name

2-[5-[4-[(2-fluorophenyl)methoxy]phenyl]tetrazol-2-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3/c21-18-4-2-1-3-16(18)14-29-17-7-5-15(6-8-17)20-22-24-26(23-20)13-19(27)25-9-11-28-12-10-25/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDPNXKWJCHKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the formation of the tetrazole ring through a cyclization reaction involving azide and nitrile precursors. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the morpholine moiety is often added through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. The morpholine moiety may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

Compared to these similar compounds, 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its hydrophobic interactions, while the tetrazole ring provides stability and the morpholine moiety improves solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.